

Terfluranol: A Technical Overview of its Endocrine Disrupting Potential

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Compound of Interest					
Compound Name:	Terfluranol				
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[City, State] – November 29, 2025 – This technical guide provides a comprehensive overview of **Terfluranol**, a fluorinated bisphenol compound. This document is intended for researchers, scientists, and drug development professionals, and details the compound's identification, potential mechanism of action as an endocrine disruptor, and relevant experimental protocols.

Chemical Identification

Terfluranol is chemically identified as 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol. Its Chemical Abstracts Service (CAS) registry number is 64396-09-4.

Identifier	Value
CAS Number	64396-09-4
IUPAC Name	4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol
Molecular Formula	C17H17F3O2
Formula Weight	310.31 g/mol

Core Concepts: Endocrine Disruption



Terfluranol belongs to the bisphenol class of chemicals, many of which are recognized as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The primary concern with bisphenols is their ability to interact with steroid hormone receptors, particularly estrogen and androgen receptors.

Based on the activity of structurally similar 4,4'-bisphenols, **Terfluranol** is predicted to exhibit both estrogenic and antiandrogenic activities.[1] The presence of two phenol rings allows these molecules to bind to the ligand-binding domains of nuclear receptors.

Potential Mechanism of Action

The proposed mechanism of action for **Terfluranol** as an endocrine disruptor involves its interaction with the following nuclear receptors:

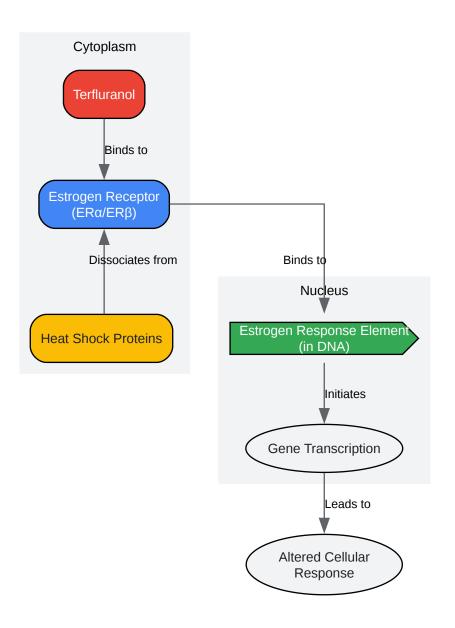
- Estrogen Receptor (ER): As an estrogen agonist, **Terfluranol** may bind to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol. This binding can trigger a cascade of cellular events, including the transcription of estrogen-responsive genes, which may lead to disruptions in normal physiological processes.
- Androgen Receptor (AR): As an androgen receptor antagonist, Terfluranol is predicted to
 competitively inhibit the binding of androgens like testosterone and dihydrotestosterone
 (DHT) to the androgen receptor.[1] This blockage can prevent the receptor from carrying out
 its normal biological functions, which are crucial for the development and maintenance of
 male characteristics.

Signaling Pathways

The interaction of **Terfluranol** with estrogen and androgen receptors can modulate their respective signaling pathways.

Estrogenic Signaling Pathway



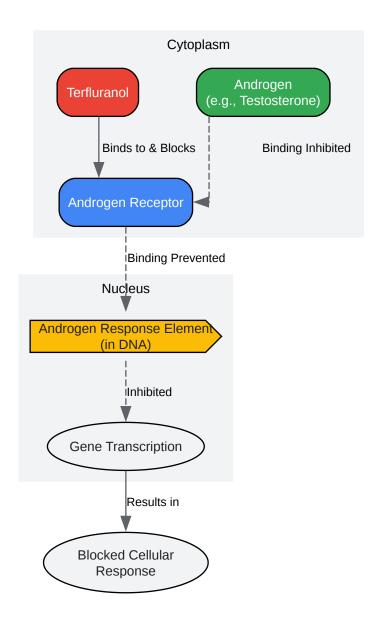


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Figure 1. Proposed Estrogenic Signaling Pathway for **Terfluranol**.

Androgenic Signaling Pathway (Antagonism)





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Figure 2. Proposed Androgen Receptor Antagonism by **Terfluranol**.

Experimental Protocols

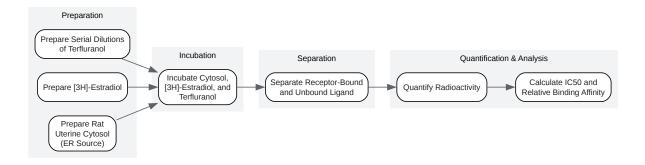
While specific experimental data for **Terfluranol** is not readily available in the public domain, its potential endocrine-disrupting activities can be assessed using established in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.



Workflow:



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Figure 3. Workflow for Estrogen Receptor Competitive Binding Assay.

Methodology:

- Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[2]
- Competitive Binding: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of **Terfluranol**.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand, often using hydroxylapatite.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of **Terfluranol** that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to unlabeled 17β-estradiol.



Androgen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a test chemical to inhibit the transcriptional activity of the androgen receptor induced by a known androgen.

Methodology:

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC3) is co-transfected
 with an androgen receptor expression vector and a reporter plasmid containing androgen
 response elements (AREs) linked to a reporter gene (e.g., luciferase).
- Compound Treatment: The transfected cells are treated with a known androgen receptor agonist (e.g., dihydrotestosterone) to induce reporter gene expression, in the presence of increasing concentrations of **Terfluranol**.
- Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
- Data Analysis: The concentration of **Terfluranol** that inhibits 50% of the androgen-induced reporter gene activity (IC50) is determined.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the endocrine-disrupting activities of **Terfluranol**. Further research is required to determine its specific binding affinities and functional potencies at the estrogen and androgen receptors. The table below is provided as a template for future data.



Assay	Endpoint	Terfluranol Value	Reference Compound	Reference Value
Estrogen Receptor Binding	IC50 (nM)	Data not available	17β-Estradiol	~1-10 nM
Relative Binding Affinity (%)	Data not available	17β-Estradiol	100%	
Androgen Receptor Antagonism	IC50 (nM)	Data not available	Flutamide	~100-1000 nM

Conclusion

Terfluranol, a fluorinated bisphenol, is predicted to act as an endocrine disruptor based on its structural similarity to other known EDCs. Its potential to interact with both estrogen and androgen receptors warrants further investigation to fully characterize its toxicological profile. The experimental protocols outlined in this guide provide a framework for assessing the endocrine-disrupting potential of **Terfluranol** and similar compounds. The generation of quantitative data is crucial for a comprehensive risk assessment and for informing regulatory decisions.

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